molecular formula C22H20N2O2S B300596 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B300596
M. Wt: 376.5 g/mol
InChI Key: PPNJNJNCVUJXAG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione, also known as BRD7552, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione family, which are known for their anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, its synthesis method is relatively straightforward, making it easy to obtain for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research involving 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione. One direction is to further elucidate its mechanism of action to optimize its therapeutic potential. Additionally, it could be studied in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Another direction is to study its potential use in other diseases beyond cancer and inflammation. Overall, 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione has shown promising potential in scientific research and warrants further investigation.

Synthesis Methods

3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 1-isopropyl-1H-indole-3-carbaldehyde with benzylamine to produce an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to form the final product, 3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione has been found to have potential therapeutic applications in various scientific research areas. It has been shown to inhibit the growth of cancer cells and is being studied as a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20N2O2S/c1-15(2)23-14-17(18-10-6-7-11-19(18)23)12-20-21(25)24(22(26)27-20)13-16-8-4-3-5-9-16/h3-12,14-15H,13H2,1-2H3/b20-12+

InChI Key

PPNJNJNCVUJXAG-UDWIEESQSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4

Origin of Product

United States

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